4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Overview
Description
4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride . The resulting thiadiazole intermediate is then reacted with piperidine derivatives to introduce the piperidinyl group . Finally, the sulfonyl group is introduced through sulfonation reactions using reagents like chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit certain enzymes and proteins makes it a candidate for drug development.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Mechanism of Action
The mechanism of action of 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
1,2,4-Thiadiazole Derivatives: These compounds have a different arrangement of nitrogen and sulfur atoms but also show promising biological activities.
Oxadiazole Derivatives: These compounds contain an oxygen atom in place of sulfur and have applications in medicinal chemistry and materials science.
Uniqueness
4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is unique due to its dual thiadiazole rings, which enhance its electronic properties and biological activity. This makes it a versatile compound for various applications, particularly in drug development and materials science.
Properties
IUPAC Name |
4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S3/c19-24(20,11-3-1-2-10-12(11)17-23-16-10)18-6-4-9(5-7-18)21-13-15-14-8-22-13/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMEWMTJSSTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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